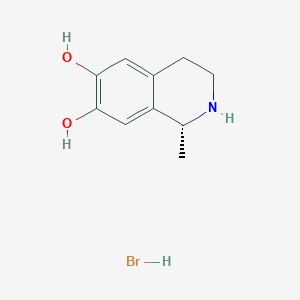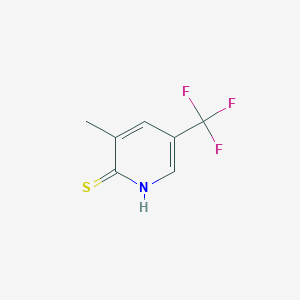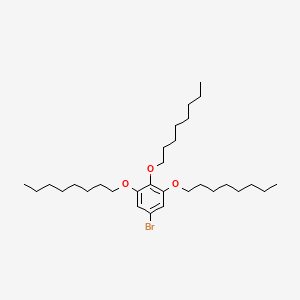
5-Bromo-1,2,3-tris(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3-tris(octyloxy)benzene: is an organic compound with the molecular formula C30H53BrO3 and a molecular weight of 541.64 g/mol . It is characterized by a benzene ring substituted with a bromine atom and three octyloxy groups. This compound is typically a pale yellow to colorless solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Pd-catalyzed cross-coupling reactions . The reaction conditions are optimized to achieve high yields, often involving the use of heteroaryl-1,2,3-triazines as intermediates .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are controlled to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions: : 5-Bromo-1,2,3-tris(octyloxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in cross-coupling reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with a nucleophile, often under basic conditions.
Pd-Catalyzed Cross-Coupling: This reaction uses palladium catalysts to couple the compound with various aryl or alkyl groups.
Major Products: : The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
5-Bromo-1,2,3-tris(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism by which 5-Bromo-1,2,3-tris(octyloxy)benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and octyloxy groups influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : 5-Bromo-1,2,3-tris(octyloxy)benzene is unique due to the presence of three octyloxy groups, which impart specific physical and chemical properties.
Properties
Molecular Formula |
C30H53BrO3 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
5-bromo-1,2,3-trioctoxybenzene |
InChI |
InChI=1S/C30H53BrO3/c1-4-7-10-13-16-19-22-32-28-25-27(31)26-29(33-23-20-17-14-11-8-5-2)30(28)34-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3 |
InChI Key |
XTWVCRAHDFFNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
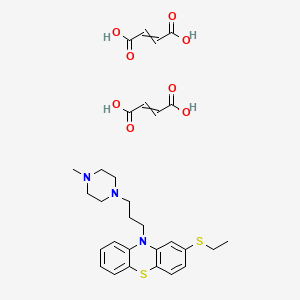
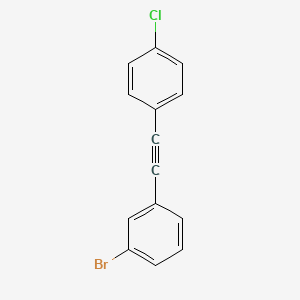
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

